molecular formula C11H9NO3S3 B3751290 methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate

methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate

Cat. No. B3751290
M. Wt: 299.4 g/mol
InChI Key: FPFFITPBSGDLSN-VMPITWQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate, also known as MTMTA, is a thiazolidinone derivative that has been synthesized and studied for its potential applications in medicinal chemistry and drug discovery. This compound has shown promising results in various scientific research studies, and its mechanism of action and biochemical effects have been extensively investigated.

Scientific Research Applications

Methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate has been studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to exhibit antitumor, anti-inflammatory, and antimicrobial activities. In scientific research studies, methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate has been tested against various cancer cell lines, including breast cancer, lung cancer, and colon cancer, and has shown significant cytotoxicity. Additionally, methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate has been shown to inhibit the production of inflammatory cytokines and to have antibacterial activity against several strains of bacteria.

Mechanism of Action

The mechanism of action of methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in key cellular processes. Specifically, methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate has been shown to inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, and to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate has been shown to have several biochemical and physiological effects. In scientific research studies, methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate has been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, it has been shown to inhibit the production of reactive oxygen species, which are involved in the development of various diseases, including cancer and inflammatory disorders. methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate has also been shown to have a protective effect against oxidative stress and to have a positive effect on the immune system.

Advantages and Limitations for Lab Experiments

Methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate has several advantages for lab experiments, including its ease of synthesis and its low toxicity. Additionally, methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate has shown promising results in various scientific research studies, making it a promising compound for further investigation. However, there are also limitations to using methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate in lab experiments. For example, its mechanism of action is not fully understood, and further research is needed to elucidate its mode of action. Additionally, the solubility and stability of methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate can be challenging, and these factors need to be carefully considered when conducting experiments.

Future Directions

There are several future directions for research on methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate. One direction is to further investigate its mechanism of action and to identify the specific cellular targets of the compound. Additionally, further studies are needed to optimize the synthesis of methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate and to investigate its potential as a drug candidate. Other future directions include investigating the potential of methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate in combination with other drugs and exploring its potential applications in other areas, such as neurodegenerative diseases and metabolic disorders.
In conclusion, methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate is a promising thiazolidinone derivative that has shown significant potential in scientific research studies. Its mechanism of action, biochemical and physiological effects, and potential applications in medicinal chemistry and drug discovery have been extensively investigated. While there are limitations to using methyl [4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-yl]acetate in lab experiments, its promising results and potential for further investigation make it a compound of interest for future research.

properties

IUPAC Name

methyl 2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO3S3/c1-15-9(13)6-12-10(14)8(18-11(12)16)5-7-3-2-4-17-7/h2-5H,6H2,1H3/b8-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPFFITPBSGDLSN-VMPITWQZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C(=O)C(=CC2=CC=CS2)SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CN1C(=O)/C(=C\C2=CC=CS2)/SC1=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO3S3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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